3-Amino-5-bromobenzofuran-2-carboxylic acid
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Overview
Description
3-Amino-5-bromobenzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromobenzofuran-2-carboxylic acid typically involves the bromination of benzofuran derivatives followed by amination. One common method involves the reaction of 5-bromo-2-hydroxybenzonitrile with ethyl bromoacetate to form ethyl 3-amino-5-bromobenzofuran-2-carboxylate, which is then hydrolyzed to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
3-Amino-5-bromobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups play a crucial role in its biological activity. For instance, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
- 3-Amino-5-bromobenzofuran-2-carboxamide
- 3-Amino-5-bromobenzofuran-2-carboxylate
- 3-Amino-5-bromobenzofuran-2-carboxaldehyde
Comparison: Compared to its similar compounds, 3-Amino-5-bromobenzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. For example, the carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications.
Properties
IUPAC Name |
3-amino-5-bromo-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYOXFWFSPVJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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